2-(5-Aminopyridin-2-yl)propan-2-ol
Description
Properties
IUPAC Name |
2-(5-aminopyridin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGGHFNLSZGCRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Synthetic Pathway
This two-step approach begins with the lithiation of 2,5-dibromopyridine using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at cryogenic temperatures (-76°C). The lithiated intermediate reacts with acetone to form 2-(5-bromopyridin-2-yl)propan-2-ol via nucleophilic addition. Subsequent amination employs a palladium catalyst (e.g., Pd(OAc)₂) with aqueous ammonia under inert conditions to replace the bromine atom with an amino group.
Key Reaction Conditions:
-
Step 1 :
-
Step 2 :
Yield and Purity:
Challenges and Optimizations
-
Lithiation Sensitivity : Moisture or trace oxygen degrades n-BuLi, necessitating strict anhydrous conditions.
-
Palladium Leaching : Catalyst recovery remains problematic, increasing costs for large-scale production.
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Byproducts : Residual brominated intermediates require column chromatography for removal, complicating industrial adoption.
High-Pressure Alkaline Hydrolysis
Autoclave-Mediated Synthesis
Derived from finerenone intermediate synthesis, this method involves reacting 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol under high-temperature (180°C) and high-pressure (12.5 bar) conditions in an autoclave. The reaction proceeds via nucleophilic aromatic substitution, replacing chlorine with a hydroxyl group, followed by methylation.
Key Reaction Conditions:
Industrial Scalability Considerations
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Equipment Constraints : Autoclave reactors are mandatory due to extreme conditions, limiting small-scale applications.
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Solvent Recovery : Methanol recycling reduces environmental waste but requires distillation infrastructure.
Reductive Amination Using Transition Metal Catalysts
Platinum-Catalyzed Hydrogenation
A patent describing nitro-group reduction for pyridine derivatives highlights the use of a platinum-vanadium catalyst (1% Pt + 2% V on carbon) for converting nitro-N-oxide intermediates to amines. Applied to 2-(5-nitropyridin-2-yl)propan-2-ol, this method achieves selective nitro reduction without affecting other functional groups.
Key Reaction Conditions:
Raney Nickel-Mediated Reduction
Alternative protocols using Raney nickel in protic solvents (e.g., ethanol) under mild conditions (25°C, 1 atm H₂) are also viable. This method avoids high-pressure equipment but suffers from slower reaction kinetics (24–48 hours).
Comparative Analysis of Synthetic Methods
Key Insights :
Chemical Reactions Analysis
Types of Reactions
2-(5-Aminopyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include 2-(5-Aminopyridin-2-yl)propan-2-one.
Reduction: Products include 2-(5-Aminopyridin-2-yl)propan-2-amine.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Analgesic Development
Recent studies have highlighted the potential of 2-(5-Aminopyridin-2-yl)propan-2-ol derivatives as analgesics. Research indicates that these compounds can inhibit p38α MAPK, a protein kinase involved in pain hypersensitivity. For instance, a study demonstrated that certain derivatives exhibited significant anti-allodynic effects in animal models, suggesting their utility in treating conditions like neuropathic pain and inflammatory pain .
| Compound | p38α MAPK Inhibition (%) | Anti-Allodynic Effect (%) |
|---|---|---|
| Compound 1 | 65% | 65% |
| Compound 2 | 98% | Complete inhibition |
| Compound 3 | 42% | Not specified |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study involving various derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compounds were assessed using the disc diffusion method, revealing several derivatives with significant antibacterial activity .
| Derivative | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | S. aureus | 15 mm |
| Derivative B | E. coli | 12 mm |
| Derivative C | C. albicans (fungal) | 10 mm |
Case Study 1: Pain Management
In a controlled study, researchers administered various concentrations of this compound to rats with induced mechanical allodynia. The results indicated a dose-dependent reduction in pain sensitivity, with the highest concentration yielding nearly complete pain relief . This suggests that the compound could be developed into an effective treatment for chronic pain conditions.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of synthesized derivatives of this compound against multidrug-resistant strains of bacteria. The study found that certain derivatives exhibited potent activity against resistant strains, demonstrating their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(5-Aminopyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between 2-(5-Aminopyridin-2-yl)propan-2-ol and related pyridine derivatives:
Biological Activity
2-(5-Aminopyridin-2-yl)propan-2-ol is an organic compound that has garnered attention in various fields of biological research, particularly for its potential antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group and a hydroxyl group. Its unique structure enables it to interact with various biological targets, influencing enzyme activity and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the amino group and participate in biochemical reactions via the hydroxyl group. These interactions can lead to modulation of enzyme activities and receptor functions, which are critical for therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Specific studies have shown its effectiveness against multidrug-resistant bacterial strains, making it a candidate for further exploration in the treatment of infections caused by resistant organisms .
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly in relation to inhibiting the activity of transforming growth factor beta receptor 1 (TGF-R1). This receptor is implicated in various cancers, including colon cancer, melanoma, and hepatocellular carcinoma. Inhibiting TGF-R1 can disrupt cancer cell signaling pathways, leading to reduced tumor growth and metastasis .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. Results demonstrated significant inhibition, particularly against strains resistant to conventional antibiotics. The study utilized agar diffusion methods to quantify antimicrobial activity.
- Cancer Treatment : In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines. The mechanism involves downregulation of TGF-R1 signaling pathways, leading to decreased expression of genes associated with tumor growth .
Research Findings
Recent investigations into the pharmacological properties of this compound have highlighted its potential as a lead compound for drug development. The compound's structural characteristics allow it to be modified for enhanced efficacy and selectivity against specific biological targets.
Q & A
Q. What synthetic routes are recommended for 2-(5-Aminopyridin-2-yl)propan-2-ol, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Precursor Selection
Start with 5-aminopyridin-2-ol derivatives (e.g., thymol analogs) as a base structure. Modify the propan-2-ol moiety via nucleophilic substitution or condensation reactions . - Step 2: Reaction Optimization
Use microwave-assisted synthesis to enhance reaction efficiency and regioselectivity, as demonstrated in pyridazine derivatives (adjust parameters: temperature, solvent polarity, and catalyst loading) . - Step 3: Purification
Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .
Q. What analytical techniques are effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
Use H/C NMR to verify the aminopyridine and propan-2-ol moieties. Compare chemical shifts with pyridine derivatives (e.g., 2-amino-3-hydroxypyridine) for validation . - Purity Assessment :
Apply HPLC with UV detection (λ = 254 nm) and LC/MS-UV (≥95% purity threshold) as outlined in protocols for structurally related phenolic compounds . - Thermal Stability :
Conduct TGA/DSC to analyze decomposition profiles, referencing pyridinol analogs with melting points ~25–329°C .
Advanced Research Questions
Q. How can contradictory data on biological activity across assay systems be resolved?
Methodological Answer:
- Cross-Validation Strategy :
Replicate assays under standardized conditions (e.g., pH, temperature, solvent controls). For example, validate β-blocker-like activity using isolated rat uterus models and ECG profiling, as done for thymol-derived propan-2-ol analogs . - Mechanistic Studies :
Use competitive binding assays (e.g., fluorescence polarization) to identify off-target interactions. Compare results with computational docking studies (PDB structures: e.g., A1IZ9) to resolve discrepancies .
Q. What strategies mitigate solvent incompatibility during recrystallization?
Methodological Answer:
- Solvent Screening :
Test binary solvent systems (e.g., DCM/methanol, acetone/water) using Hansen solubility parameters. Prioritize solvents with low polarity (logP ≈ 1–2) to minimize aminopyridine degradation . - Crystallization Additives :
Introduce co-solvents (e.g., glycerol) or surfactants (e.g., Tween-20) to reduce interfacial tension, as suggested for structurally complex pyridine derivatives .
Q. How does the aminopyridine moiety influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric Effects :
The 5-amino group increases electron density at the pyridine ring, enhancing para-substitution reactivity. Use DFT calculations (B3LYP/6-31G*) to map charge distribution . - Electronic Effects :
Compare reaction rates with halogenated analogs (e.g., 5-bromopyridin-2-ol) to quantify resonance stabilization. Conduct kinetic studies under anhydrous conditions to isolate electronic contributions .
Q. What parameters are critical for scaling synthesis to gram quantities?
Methodological Answer:
- Process Optimization :
Transition from batch to continuous flow reactors to improve heat/mass transfer. Automate pH and temperature control (±0.5°C) to maintain reproducibility . - Quality Control :
Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of intermediate purity .
Q. How can computational tools predict metabolic pathways?
Methodological Answer:
- In Silico Modeling :
Use SwissADME to predict CYP450-mediated oxidation sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH cofactors) . - Toxicity Profiling :
Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risks. Cross-reference with Ames test data for mutagenicity .
Safety and Handling
Q. What precautions are essential for safe handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
